molecular formula C31H23N3O B12394594 Metallo-|A-lactamase-IN-11

Metallo-|A-lactamase-IN-11

Cat. No.: B12394594
M. Wt: 453.5 g/mol
InChI Key: WKHWVUXIVBMIDH-QNKGDIEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metallo-|A-lactamase-IN-11 is a compound that inhibits metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, as they can render many antibiotics ineffective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metallo-|A-lactamase-IN-11 typically involves multi-step chemical reactions. The process often includes the use of metal-ion-binding groups, such as nitrogen, thiols, and carboxylates, to create a compound that can effectively inhibit metallo-β-lactamases . Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective while maintaining the compound’s efficacy and stability .

Chemical Reactions Analysis

Types of Reactions

Metallo-|A-lactamase-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced inhibitory properties or improved pharmacokinetic profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metallo-|A-lactamase-IN-11 is unique due to its specific binding mode and high affinity for the zinc ions in the enzyme’s active site. This results in potent inhibition of metallo-β-lactamases and makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C31H23N3O

Molecular Weight

453.5 g/mol

IUPAC Name

1-benzyl-2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C31H23N3O/c32-20-28-29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)34(22-24-10-4-1-5-11-24)31(28)33-21-23-16-18-27(35)19-17-23/h1-19,21,35H,22H2/b33-21+

InChI Key

WKHWVUXIVBMIDH-QNKGDIEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2/N=C/C3=CC=C(C=C3)O)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2N=CC3=CC=C(C=C3)O)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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